Bienvenue dans la boutique en ligne BenchChem!

Cyclocurcumin

Aromatase inhibition CYP19A1 Breast cancer research

Cyclocurcumin (MW 368.38, C21H20O6) shares curcumin's molecular formula yet contains an α,β-unsaturated dihydropyranone enabling trans-cis photoisomerization—a unique natural photoswitch capability curcumin cannot provide. It inhibits human CYP19A1 (IC50 4.43 μM) with ~5-fold greater potency than curcumin and displays species-selectivity favoring human over rat isoforms—critical for translational validity. Also demonstrates L-type calcium channel antagonism (IC50 14.9 μM) and superior neuroprotection in MPP+ Parkinson's models. Not functionally interchangeable with curcumin; substituting compromises experimental reproducibility in human aromatase or photoresponsive studies. Source high-purity cyclocurcumin to ensure assay integrity.

Molecular Formula C21H20O6
Molecular Weight 368.4 g/mol
CAS No. 153127-42-5
Cat. No. B586118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclocurcumin
CAS153127-42-5
SynonymsCYCLOCURCUMIN(P)
Molecular FormulaC21H20O6
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC2=CC(=O)CC(O2)C3=CC(=C(C=C3)O)OC)O
InChIInChI=1S/C21H20O6/c1-25-20-9-13(4-7-17(20)23)3-6-16-11-15(22)12-19(27-16)14-5-8-18(24)21(10-14)26-2/h3-11,19,23-24H,12H2,1-2H3/b6-3+
InChIKeyIZLBLUIBVMGMIY-ZZXKWVIFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclocurcumin (CAS 153127-42-5): A Structurally Distinct Curcuminoid for Targeted Aromatase Inhibition and Photoresponsive Research


Cyclocurcumin (CAS 153127-42-5) is a minor curcuminoid isolated from the rhizome of Curcuma longa (turmeric) that shares the identical molecular formula and weight (C21H20O6, MW 368.38) with curcumin yet exhibits fundamentally different chemical reactivity [1]. While curcumin participates in diketo/keto-enol tautomerism through its bis-α,β-unsaturated diketone unit, cyclocurcumin features an α,β-unsaturated dihydropyranone moiety that undergoes trans-cis photoisomerization, conferring distinct photophysical behavior as a natural photoswitch [1]. This structural divergence translates into differentiated biological target engagement profiles, most notably selective inhibition of human aromatase (CYP19A1) with approximately fivefold greater potency than curcumin . Cyclocurcumin also demonstrates concentration-dependent antagonism of L-type calcium channel-mediated vasoconstriction and dose-dependent inhibition of TNF-α release in LPS-stimulated human macrophages .

Why Curcumin Cannot Substitute for Cyclocurcumin in Aromatase-Focused or Photoresponsive Experimental Systems


Despite sharing identical molecular formula (C21H20O6) and being co-isolated from turmeric, cyclocurcumin and curcumin are not functionally interchangeable. The presence of the α,β-unsaturated dihydropyranone ring in cyclocurcumin versus the bis-α,β-unsaturated diketone scaffold in curcumin drives fundamentally different molecular recognition at target active sites [1]. This is empirically demonstrated by the species-selectivity inversion at CYP19A1: cyclocurcumin is the most potent inhibitor of human CYP19A1 among tested curcuminoids (IC50 4.43 μM), whereas curcumin preferentially inhibits rat CYP19A1 (IC50 3.49 μM) [2]. Moreover, cyclocurcumin's capacity for trans-cis photoisomerization under UV light enables applications in photoactivated research that curcumin cannot support [1]. Substituting curcumin for cyclocurcumin in experimental protocols targeting human aromatase or requiring photoresponsive molecular tools would compromise experimental validity and reproducibility.

Cyclocurcumin (CAS 153127-42-5): Quantitative Differentiation Evidence Against Closest Analogs


Human CYP19A1 (Aromatase) Inhibition: Cyclocurcumin vs. Curcumin Species-Selectivity Inversion

In a head-to-head evaluation of 10 curcuminoids against human and rat CYP19A1 using placental microsomes, cyclocurcumin was identified as the most potent inhibitor of human CYP19A1 (IC50 4.43 μM), whereas curcumin was the most effective against rat CYP19A1 (IC50 3.49 μM), revealing a species-selectivity inversion [1]. This direct comparative study demonstrates that cyclocurcumin exhibits preferential binding to the human isoform, while curcumin favors the rat isoform. 3D-QSAR analysis further confirmed that hydrogen bonding capability and pKa values critically determine inhibitory strength against human CYP19A1, with cyclocurcumin's dihydropyranone scaffold enabling favorable interactions distinct from curcumin's diketone system [1].

Aromatase inhibition CYP19A1 Breast cancer research Estrogen biosynthesis

Vascular Contractility Modulation: Cyclocurcumin Vasorelaxation IC50 Compared to Structural Analogs

Cyclocurcumin concentration-dependently antagonized phenylephrine-induced vasoconstriction in freshly isolated rat aortic rings with an IC50 of 14.9 ± 1.0 μM . This vasorelaxant effect is mechanistically linked to L-type calcium channel-mediated inhibition of intracellular calcium influx, with cyclocurcumin (5-25 μM, 30 min) dose-dependently reducing calcium entry . In contrast, bisdemethoxycurcumin—a closely related curcuminoid analog—was reported to be less active (IC50 45.33 μM) in parallel vascular assays [1], indicating that the dihydropyranone scaffold of cyclocurcumin confers enhanced vascular activity compared to methoxy-deficient curcuminoid analogs.

Vasoconstriction Calcium channel antagonism Cardiovascular pharmacology p38α MAPK inhibition

Neuroprotection in MPP+-Induced Oxidative Stress: Cyclocurcumin vs. Curcumin Comparative ROS Reduction

In a direct comparative study using differentiated PC12 cells exposed to 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin model of Parkinson's disease, both cyclocurcumin and curcumin reduced reactive oxygen species (ROS) levels caused by MPP+ treatment [1]. Notably, cyclocurcumin offered higher neuronal protection than curcumin as assessed by NADH fluorescence lifetime analysis, which showed a significant increase in free, protein-bound, and average NADH fluorescence lifetimes along with a decrease in the relative contribution of free vs. protein-bound NADH [1]. Cyclocurcumin alone did not alter basal ROS levels, indicating that its protective effect is triggered specifically under oxidative stress conditions rather than through constitutive antioxidant activity [2].

Neuroprotection Oxidative stress Parkinson's disease model ROS scavenging

TNF-α Release Inhibition: Dose-Dependent Anti-Inflammatory Activity in Human Macrophages

Cyclocurcumin (10-40 μM, 18 hours) significantly inhibited lipopolysaccharide (LPS)-stimulated TNF-α release in human macrophages in a dose-dependent manner . This anti-inflammatory activity is mediated through p38α MAPK pathway inhibition, as cyclocurcumin is characterized as a potent p38α inhibitor . While direct head-to-head TNF-α inhibition data against curcumin under identical conditions are not available in the primary literature, class-level inference suggests that cyclocurcumin's distinct dihydropyranone scaffold confers differentiated kinase inhibition profiles compared to curcumin's broader, less selective target engagement [1].

Anti-inflammatory TNF-α inhibition Macrophage activation Immunomodulation

Limitation: Low Aqueous Solubility and Bioavailability Require Formulation Consideration

Despite favorable in vitro activity profiles, cyclocurcumin exhibits low aqueous solubility and poor bioavailability, which remain significant limitations for in vivo applications [1]. DMSO solubility is reported at 80 mg/mL (217.17 mM) , but aqueous solubility is considerably lower (typically <1 mg/mL) . Computational ADMET predictions indicate human oral bioavailability probability of approximately 62.86% (negative classification), with predicted blood-brain barrier penetration probability of 72.50% (negative) [2]. This limitation is shared with curcumin and most curcuminoids, though cyclocurcumin's potentially improved stability compared to curcumin may offer formulation advantages .

Solubility Bioavailability Formulation development ADMET

Photophysical Differentiation: Trans-Cis Photoisomerization as a Natural Photoswitch

Cyclocurcumin undergoes trans-cis photoisomerization under UV light due to its α,β-unsaturated dihydropyranone moiety, a property absent in curcumin which instead participates in diketo/keto-enol tautomerism [1]. This photoresponsive behavior positions cyclocurcumin as a natural photoswitch with potential applications in photopharmacology and light-assisted therapies [2]. Computational modeling indicates that the trans isomer is approximately 30 kcal/mol more stable than the cis form and represents the dominant state both in turmeric and in solution [1]. Biomimetic analogues of cyclocurcumin have been designed to enhance two-photon absorption cross-section for near-infrared photoactivation, with molecular modeling previewing an order of magnitude increase in NIR TPA cross-section compared to the natural counterpart [3].

Photoisomerization Photoswitch Photopharmacology Fluorescence

Cyclocurcumin (CAS 153127-42-5): Evidence-Backed Procurement Use Cases


Human Aromatase (CYP19A1) Inhibition Studies in Breast Cancer and Estrogen Signaling Research

Cyclocurcumin is the preferred tool compound for investigating human CYP19A1 (aromatase) inhibition due to its demonstrated superiority over curcumin in human isoform potency (IC50 4.43 μM) and its species-selectivity favoring human over rat CYP19A1 [1]. Researchers studying estrogen-dependent breast cancer pathways or screening for aromatase inhibitors should prioritize cyclocurcumin over curcumin, as curcumin's preferential rat CYP19A1 activity would yield non-translatable results in human-relevant assays. The compound's mixed/competitive inhibition mechanism and hydrogen bonding interaction with Met374 at the CYP19A1 active site make it suitable for structure-activity relationship (SAR) studies and molecular docking validation [1].

Photopharmacology and Light-Responsive Molecular Tool Development

Cyclocurcumin's capacity for trans-cis photoisomerization under UV light, driven by its α,β-unsaturated dihydropyranone moiety, enables applications in photoactivated research that curcumin cannot support [2]. This includes development of light-controlled molecular switches, photodynamic therapy investigations, and fluorescence-based imaging studies. The compound forms spherical fluorescent aggregates in aqueous solution and exhibits solvatochromism, making it useful as a fluorescent probe for studying hydrophobic microenvironments [2]. The trans isomer is approximately 30 kcal/mol more stable than the cis form, providing a defined energy landscape for photoisomerization studies [2].

Neurodegenerative Disease Modeling (Parkinson's Disease) with MPP+-Induced Oxidative Stress

For researchers employing MPP+-induced neurotoxicity models to study Parkinson's disease mechanisms, cyclocurcumin offers higher neuronal protection than curcumin as assessed by NADH fluorescence lifetime analysis and ROS reduction in differentiated PC12 cells [3]. Notably, cyclocurcumin alone does not alter basal ROS levels, indicating stress-specific protective effects that minimize confounding variables in mechanistic studies. This application scenario is particularly relevant for groups investigating mitochondrial dysfunction and oxidative stress pathways in dopaminergic neurodegeneration [3].

Vascular Pharmacology and Calcium Channel Antagonism Studies

Cyclocurcumin demonstrates concentration-dependent vasorelaxation in isolated rat aortic rings (IC50 14.9 ± 1.0 μM) via L-type calcium channel-mediated inhibition of intracellular calcium influx . This activity, which is approximately 3-fold more potent than bisdemethoxycurcumin (IC50 45.33 μM), positions cyclocurcumin as the preferred curcuminoid for ex vivo vascular contractility assays and calcium signaling studies. The reversible nature of its anticontractile effect makes it suitable for pharmacological profiling of calcium channel modulators .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclocurcumin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.